3-(2-Methylphenyl)morpholine

Dopamine receptor pharmacology Sigma receptor Monoamine transporter

Researchers often misinterpret 3-aryl morpholines as 2-aryl analogs (e.g., phenmetrazine), leading to erroneous pharmacology. This ortho-methyl substituted scaffold provides a validated entry point for dopamine D3 receptor ligand discovery. - **Key Application**: SAR probe for >1000-fold functional D3/D2 selectivity; sigma-1/2 binding displacement assays. - **Analytical Utility**: Authentic ortho-methyl reference standard for GC-MS/NMR isomer differentiation (vs. meta/para). - **Supply**: Racemic form; suitable for chiral resolution or VT-NMR studies.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B12098514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methylphenyl)morpholine
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2COCCN2
InChIInChI=1S/C11H15NO/c1-9-4-2-3-5-10(9)11-8-13-7-6-12-11/h2-5,11-12H,6-8H2,1H3
InChIKeySROHPSAARGRLAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methylphenyl)morpholine: Chemical Identity and Baseline Properties


3-(2-Methylphenyl)morpholine (CAS 1017396-48-3) is a substituted 3-arylmorpholine with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . Its structure features a morpholine ring substituted at the 3-position with an ortho-tolyl (2-methylphenyl) group. This 3-aryl substitution pattern distinguishes it from the more extensively studied 2-arylmorpholine class (e.g., phenmetrazine and its analogs), which are primarily characterized as monoamine releasing agents [1]. The ortho-methyl substituent on the phenyl ring introduces steric bulk adjacent to the morpholine attachment point, which can influence both conformational preferences and intermolecular interactions compared to unsubstituted or para-substituted 3-phenylmorpholine analogs [1].

3-Aryl morpholine scaffold for GPCR research (not monoamine transporter tool)
Ortho-methyl substitution supports steric constraint studies in SAR

3-(2-Methylphenyl)morpholine: Scaffold Selectivity and Substitution Risks


The position of the aryl substituent on the morpholine ring is a critical determinant of pharmacological target engagement. 2-Aryl morpholines—such as phenmetrazine (3-methyl-2-phenylmorpholine) and its fluorinated or methylated analogs—function primarily as substrates for monoamine transporters (DAT, NET, SERT), with their releasing or uptake inhibition profiles well-characterized [1]. In contrast, the 3-aryl morpholine scaffold has been explored preclinically as a privileged structure for dopamine D3 receptor ligands and sigma receptor modulators [1][2]. Simply substituting a 2-aryl morpholine for a 3-aryl morpholine will not preserve the intended target profile, and may lead to erroneous biological conclusions. Furthermore, within the 3-aryl morpholine series, the position and nature of phenyl ring substitution (ortho-methyl vs. para-fluoro vs. unsubstituted) can modulate receptor affinity and selectivity [2].

2-Aryl morpholines (e.g., phenmetrazine) target monoamine transporters; substituting for 3-aryl morpholine may lead to target-class mismatch.
Unsubstituted 3-phenylmorpholine lacks ortho-methyl steric constraint; substitution may alter SAR interpretation.

3-(2-Methylphenyl)morpholine: Evidence for Differentiated Research Selection


3-Aryl vs. 2-Aryl Morpholine Target Engagement Profiles

The 3-aryl morpholine scaffold, to which 3-(2-methylphenyl)morpholine belongs, is pharmacologically distinct from the 2-aryl morpholine scaffold of phenmetrazine-type stimulants. While phenmetrazine (3-methyl-2-phenylmorpholine) acts as a potent substrate-type releaser at DAT (EC50 = 131 ± 11 nM) and NET (EC50 = 50.4 ± 5.4 nM) [1], the 3-arylmorpholine series has been reported to yield compounds with >1000-fold functional selectivity for the dopamine D3 receptor over the D2 receptor [2]. This represents a fundamental divergence in primary mechanism: monoamine transporter substrate/releaser (2-aryl) versus G protein-coupled receptor agonist/antagonist (3-aryl). Quantitative target engagement data for the specific 3-(2-methylphenyl)morpholine compound at D3, sigma, or related receptors remain to be reported in the peer-reviewed literature.

Target engagement
Class-level inference
Phenmetrazine (2-aryl): DAT EC50 131 nM, NET EC50 50.4 nM
3-Aryl morpholine: D3/D2 selectivity >1000-fold (class-level)
Supports GPCR-targeted research selection
Specific 3-(2-methylphenyl)morpholine data not independently reported
Dopamine receptor pharmacology Sigma receptor Monoamine transporter Scaffold hopping

Ortho-Methyl Steric Effect vs. Unsubstituted 3-Phenylmorpholine

The ortho-methyl group on the phenyl ring of 3-(2-methylphenyl)morpholine introduces a steric clash with the morpholine ring hydrogens, restricting rotation around the aryl-morpholine bond. This contrasts with 3-phenylmorpholine (CAS 138713-44-7), which has no ortho substituent and greater conformational freedom. Computational docking studies on related 2-aryl morpholine systems demonstrate that ortho-methyl substitution alters the preferred dihedral angle and can shift the pharmacophore orientation within receptor binding pockets [1]. In the 3-aryl morpholine series, such steric modulation can translate into altered receptor subtype selectivity. The (S)-3-phenylmorpholine enantiomer (CAS 914299-79-9) has been used as a chiral building block in CNS drug discovery, but lacks the steric constraint imposed by the ortho-methyl group .

Steric constraint
Class-level inference
Ortho-methyl restricts aryl-morpholine rotation; molecular weight increase 14 Da vs. unsubstituted
Supports ortho-substitution SAR probe studies
Conformational restriction inferred from structural comparison
Steric effect Ortho substitution Conformational analysis Ligand design

Analytical Differentiation from Positional Isomers

In the context of phenmetrazine analog positional isomers, the ortho-methyl (2-MPM), meta-methyl (3-MPM), and para-methyl (4-MPM) isomers exhibit different chromatographic retention and pharmacological profiles [1]. Although these are 2-arylmorpholines, the analytical principle extends to 3-arylmorpholine positional isomers. Underivatized GC-MS analysis of the 2-arylmorpholine methylphenmetrazine series demonstrated that 2-MPM (ortho) and 3-MPM (meta) co-elute under standard conditions, while 4-MPM (para) is baseline-separated [1]. For procurement of 3-(2-methylphenyl)morpholine, independent analytical verification (e.g., NMR, GC-MS, or HPLC) is essential to confirm the absence of the 3-(3-methylphenyl)morpholine or 3-(4-methylphenyl)morpholine positional isomers that could arise during synthesis.

Isomer differentiation
Class-level inference
Related 2-MPM/3-MPM co-elute on standard GC-MS; 4-MPM is separable. NMR provides complementary ID.
Essential for isomer identity confirmation
Independent analytical verification recommended
Forensic chemistry Analytical characterization Positional isomer differentiation GC-MS

Sigma Receptor Ligand Potential vs. Monoamine Transporter Targets

Patents assigned to Esteve Pharmaceuticals (e.g., US10421750B2) disclose substituted morpholine derivatives with affinity for sigma receptors, particularly sigma-1 receptors, and their use in pain therapy [1]. The patent scope includes 3-aryl morpholine derivatives bearing various phenyl substitutions. This indicates that the 3-aryl morpholine scaffold is recognized as a sigma receptor ligand pharmacophore. By contrast, 2-aryl morpholines such as phenmetrazine and 3-fluorophenmetrazine act primarily as monoamine transporter substrates with Ki values in the nanomolar to micromolar range at DAT, NET, and SERT [2]. The sigma receptor binding Ki values for specific 3-aryl morpholine compounds disclosed in the patent literature range from sub-nanomolar to low nanomolar, though compound-specific data for 3-(2-methylphenyl)morpholine have not been independently published.

Sigma receptor fit
Class-level inference
Patent sigma-1 ligands Ki 17–90 nM (selected compounds); 3-arylmorpholine encompassed in patent claims
Supports sigma receptor research applications
Compound-specific binding data not independently published
Sigma receptor Pain therapeutics Morpholine SAR CNS drug discovery

3-(2-Methylphenyl)morpholine: Research Application Scenarios


Dopamine D3 Receptor Ligand Screening and SAR

Use 3-(2-methylphenyl)morpholine as a scaffold in dopamine D3 receptor ligand discovery programs. The 3-aryl morpholine series has produced compounds with >1000-fold functional D3/D2 selectivity [1]. The ortho-methyl substituent on the phenyl ring introduces steric constraints that may modulate subtype selectivity, making this compound a valuable SAR probe. It should be tested alongside 3-phenylmorpholine (unsubstituted) and para-substituted analogs in head-to-head D3 vs. D2 receptor functional assays (cAMP or beta-arrestin). [1]

Sigma Receptor Pharmacology and Pain Target Validation

3-(2-Methylphenyl)morpholine falls within the patent-protected chemical space of sigma receptor ligands [2]. It is suitable for sigma-1 and sigma-2 receptor binding displacement assays (using [3H](+)-pentazocine and [3H]DTG radioligands, respectively) to establish structure-affinity relationships for ortho-substituted 3-aryl morpholines. Comparative evaluation against known sigma ligands such as S1RA (sigma-1 Ki = 17 nM) can benchmark affinity. [2]

Positional Isomer Differentiation in Forensic Chemistry

Procure 3-(2-methylphenyl)morpholine as an authentic reference standard for the development of analytical methods to differentiate ortho-, meta-, and para-methyl substituted 3-arylmorpholine isomers. As demonstrated for related methylphenmetrazine isomers, GC-MS and NMR provide complementary information for unambiguous isomer identification [3]. This compound serves as the ortho-methyl reference for method validation in forensic or impurity profiling contexts. [3]

Stereochemical and Conformational Analysis

The racemic 3-(2-methylphenyl)morpholine can be used as starting material for chiral resolution studies or as a reference in stereochemical investigations. The ortho-methyl group restricts aryl-morpholine bond rotation, which can be probed by variable-temperature NMR spectroscopy or X-ray crystallography. Comparison with the (S)-3-phenylmorpholine enantiomer (CAS 914299-79-9, [α]D = 44.9°) provides insight into how ortho substitution affects chiroptical properties and conformational preferences.

Application
Selection Property
Validation Focus
Dopamine D3 receptor ligand screening
D3/D2 functional selectivity assay context
cAMP or β-arrestin recruitment assays for D3 vs D2
Sigma receptor research & pain target validation
Sigma-1/sigma-2 binding affinity profile
Radioligand displacement assays with reference ligands
Positional isomer analytical reference
Ortho-methyl isomer chromatographic resolution
GC-MS and NMR method validation for isomer identity
Stereochemical & conformational analysis
Ortho-methyl steric constraint & chiroptical properties
Variable-temperature NMR, X-ray crystallography, comparison with (S)-3-phenylmorpholine
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